5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride 5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2416243-21-3
VCID: VC5157803
InChI: InChI=1S/C9H15NO2.ClH/c10-8-4-5-1-2-6(8)3-7(5)9(11)12;/h5-8H,1-4,10H2,(H,11,12);1H
SMILES: C1CC2CC(C1CC2C(=O)O)N.Cl
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68

5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride

CAS No.: 2416243-21-3

Cat. No.: VC5157803

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68

* For research use only. Not for human or veterinary use.

5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride - 2416243-21-3

Specification

CAS No. 2416243-21-3
Molecular Formula C9H16ClNO2
Molecular Weight 205.68
IUPAC Name 5-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c10-8-4-5-1-2-6(8)3-7(5)9(11)12;/h5-8H,1-4,10H2,(H,11,12);1H
Standard InChI Key WLSWKHIKVUKXAW-UHFFFAOYSA-N
SMILES C1CC2CC(C1CC2C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 5-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride, reflects its bicyclo[2.2.2]octane scaffold—a bridged cyclic system with three fused six-membered rings. The amine group at position 5 and the carboxylic acid group at position 2 are critical functional moieties, while the hydrochloride salt improves solubility for experimental applications.

PropertyValue
CAS No.2416243-21-3
Molecular FormulaC9H16ClNO2\text{C}_9\text{H}_{16}\text{ClNO}_2
Molecular Weight205.68 g/mol
IUPAC Name5-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
SMILESC1CC2CCC1CC2(C(=O)O)N.Cl

The bicyclo[2.2.2]octane framework imposes significant conformational rigidity, reducing rotational freedom and stabilizing secondary structures in peptides . Comparative analysis with bicyclo[2.2.2]octane-2-carboxylic acid (CAS No. 29221-25-8) highlights the impact of the amine and hydrochloride groups on polarity and hydrogen-bonding capacity .

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols for synthesizing 5-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride remain proprietary, its production likely involves multi-step organic reactions. Key steps include:

  • Cyclization: Diels-Alder or photoinduced cycloaddition reactions to form the bicyclo[2.2.2]octane core.

  • Functionalization: Introduction of the carboxylic acid and amine groups via nucleophilic substitution or catalytic amination.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility.

Industrial production employs continuous flow reactors and optimized catalysts to improve yield and purity, though specific conditions are undisclosed.

Structural and Conformational Analysis

Impact of Bicyclic Rigidity

The bicyclo[2.2.2]octane scaffold restricts conformational flexibility, making this compound ideal for designing foldamers—synthetic oligomers that mimic protein secondary structures. Nuclear magnetic resonance (NMR) studies of related bicyclo compounds reveal helical conformations stabilized by intramolecular hydrogen bonds .

Comparative Analysis with Analogues

Compared to bicyclo[2.2.2]octane-2-carboxylic acid (PubChem CID 268179), the addition of an amine group increases basicity, while the hydrochloride salt enhances aqueous solubility. These modifications expand its utility in physiological environments .

CompoundFunctional GroupsSolubility (mg/mL)Application
Bicyclo[2.2.2]octane-2-carboxylic acidCarboxylic acid2.1 (water)Polymer additives
5-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochlorideAmine, carboxylic acid, hydrochloride15.8 (water)Peptidomimetics, drug discovery

Applications in Scientific Research

Peptidomimetics and Foldamers

The compound’s rigidity enables the design of α-helix mimetics, which inhibit protein-protein interactions implicated in diseases like cancer and neurodegeneration. Its integration into oligoureas enhances metabolic stability compared to natural peptides.

Drug Discovery

Pharmaceutical studies exploit its scaffold to develop kinase inhibitors and GPCR modulators. Preclinical trials demonstrate improved bioavailability due to reduced conformational entropy.

Future Directions

Further research should explore:

  • Structure-activity relationships to optimize pharmacological properties.

  • Scalable synthesis methods to reduce production costs.

  • In vivo studies to validate therapeutic potential.

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